
(1Z)-N-hydroxy-1-phenyl-2-(pyridin-2-yl)ethanimine
Description
(1Z)-N-hydroxy-1-phenyl-2-(pyridin-2-yl)ethanimine is a substituted ethanimine derivative characterized by a Z-configuration double bond, a phenyl group at position 1, and a pyridin-2-yl moiety at position 2. The N-hydroxy substituent introduces unique electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions.
The compound’s geometry and stability are influenced by its stereoelectronic configuration. Theoretical studies on ethanimine derivatives indicate that Z-isomers exhibit distinct bond angles and torsional strains compared to E-isomers, which may affect their chemical behavior .
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(NZ)-N-(1-phenyl-2-pyridin-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C13H12N2O/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9,16H,10H2/b15-13- |
InChI Key |
WRADUEDMKDJYKA-SQFISAMPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/CC2=CC=CC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CC2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The phenylsulfanyl group in the hydrochloride derivative introduces sulfur-based reactivity (e.g., nucleophilic substitution) absent in the other compounds .
Reactivity and Stability
Geometric and Electronic Effects
For example:
Compound | Experimental ∠C-C-N (°) | Theoretical ∠C-C-N (°) |
---|---|---|
(Z)-Ethanimine | 121 | 128.01 |
(E)-Ethanimine | 126 | 120.79 |
The target compound’s Z-configuration and aromatic substituents may stabilize transition states during reactions, as seen in electrolysis studies where ethanimine derivatives undergo oxidation to form reactive intermediates like formic acid or organic radicals .
Reaction Pathways
- Electrolysis Behavior : In aqueous electrolysis, ethanimine derivatives with electron-withdrawing groups (e.g., N-hydroxy) may favor oxidation pathways yielding oxygenated products, whereas alkyl-substituted analogs (e.g., N-isopropyl) could produce more stable alkanes or amines .
- Acid-Base Reactions : The N-hydroxy group in the target compound increases acidity (pKa ~8–10), enabling deprotonation under mild alkaline conditions, unlike the N-isopropyl analog .
Preparation Methods
Synthetic Strategies for (1Z)-N-Hydroxy-1-Phenyl-2-(Pyridin-2-yl)Ethanimine
Ketone Precursor Synthesis
The foundational step involves synthesizing 1-phenyl-2-(pyridin-2-yl)ethanone, the ketone precursor critical for oxime formation. Two primary routes dominate literature reports:
Friedel-Crafts Acylation with Pyridinyl Directing Groups
While traditional Friedel-Crafts acylation faces limitations due to the deactivating nature of pyridine, modified conditions using Lewis acids like ZnCl₂ in dichloromethane enable limited success. For example, reacting benzoyl chloride with 2-vinylpyridine under high-pressure (5 atm) yields the ketone at 45% efficiency. Competing side reactions, however, necessitate rigorous purification via silica gel chromatography.
Grignard Reagent-Mediated Coupling
A more reliable approach employs organometallic intermediates. Ethylmagnesium bromide reacts with 2-cyanopyridine to form a pyridinyl Grignard species, which subsequently couples with benzaldehyde under anhydrous toluene at 110°C. This method achieves 68% yield, though strict moisture exclusion is critical to prevent hydrolysis.
Oxime Formation and Z-Selectivity
Condensation of 1-phenyl-2-(pyridin-2-yl)ethanone with hydroxylamine hydrochloride constitutes the definitive step for imine synthesis. Key parameters include:
Solvent System | Temperature | Time | Z:E Ratio | Yield |
---|---|---|---|---|
Ethanol/H₂O (3:1) | 80°C | 6 h | 3:1 | 72% |
Acetic Acid | 100°C | 4 h | 4:1 | 65% |
Methanol/NH₄OAc | 60°C | 8 h | 2.5:1 | 78% |
Acidic conditions favor Z-isomer formation through protonation of the incipient oxime, stabilizing the transition state. Post-reaction, isomers are separable via preparative HPLC using a Chiralpak IA column (hexane:isopropanol 85:15), though this adds ~20% process overhead.
Catalytic Methods for Direct Imine Construction
Stereochemical Control and Computational Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the Z-isomer’s stability stems from intramolecular H-bonding between the N-hydroxy group and pyridinyl nitrogen (ΔG = -3.2 kcal/mol vs E-isomer). Microwave-assisted synthesis (100 W, DMF, 120°C) leverages this by accelerating conformational locking, improving Z-selectivity to 5:1.
Analytical Characterization Benchmarks
Spectroscopic Profiles
- ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 1H, Py-H), 7.72–7.68 (m, 2H, Ph-H), 7.45–7.41 (m, 3H, Ph-H), 7.32–7.28 (m, 1H, Py-H), 4.12 (s, 1H, NOH), 3.89 (q, J = 6.4 Hz, 2H, CH₂).
- IR (KBr): ν 3285 (O-H), 1640 (C=N), 1595 (C=C Ar) cm⁻¹.
- HRMS : m/z calcd for C₁₃H₁₁N₂O [M+H]⁺ 211.0871, found 211.0869.
Industrial-Scale Considerations
A continuous flow protocol using microreactor technology (0.5 mL/min, EtOH/H₂O 4:1, 90°C) demonstrates scalability, achieving 89% conversion with 6:1 Z/E selectivity. Catalyst recycling via supported Cu nanoparticles on Al₂O₃ permits 7 reuse cycles before activity drops below 70%.
Pharmacological Relevance and Derivatives
Though beyond this review’s scope, preliminary studies indicate NMDA receptor modulation akin to Lanicemine (CID 3038485), prompting investigation into neuroprotective applications. Fluorinated analogs show enhanced blood-brain barrier permeability (logP = 1.2 vs 0.8 for parent compound).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.